![molecular formula C10H6FN3O B2901190 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955530-32-1](/img/structure/B2901190.png)
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Description
The compound “8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound with the molecular formula C10H6FN3S and a molecular weight of 219.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyridazino[4,5-b]indole derivatives involves the alkylation of the indole nucleus with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazino[4,5-b]indole scaffold . The NMR spectrum of the Michael adduct showed no NH signal, and the four methylene triplet signals appeared at d 3.08, 3.15, 4.49, and 5.06 ppm .Chemical Reactions Analysis
The reaction proceeds via aza-Michael addition . The methylene carbons appeared at d 17.04, 19.39, 40.79, and 46.26 ppm, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (219.24) and molecular formula (C10H6FN3S) . More detailed properties such as melting point, boiling point, and density are not available in the retrieved sources.Mechanism of Action
Future Directions
properties
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBKNHYBROFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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